molecular formula C8H5BrClNO B12872285 2-Bromo-6-(chloromethyl)benzo[d]oxazole

2-Bromo-6-(chloromethyl)benzo[d]oxazole

Cat. No.: B12872285
M. Wt: 246.49 g/mol
InChI Key: VQZUZWCPSLIGBC-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chlorine atoms in the compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(chloromethyl)benzo[d]oxazole typically involves the bromination of 6-(chloromethyl)benzo[d]oxazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require a catalyst such as iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-(chloromethyl)benzo[d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(chloromethyl)benzo[d]oxazole
  • 2-Bromo-6-(methyl)benzo[d]oxazole
  • 2-Bromo-6-(hydroxymethyl)benzo[d]oxazole

Comparison

2-Bromo-6-(chloromethyl)benzo[d]oxazole is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and versatility in chemical reactions. Compared to its analogs, it offers distinct advantages in terms of synthetic accessibility and potential biological activities. The combination of bromine and chlorine atoms allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

2-bromo-6-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H5BrClNO/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H,4H2

InChI Key

VQZUZWCPSLIGBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCl)OC(=N2)Br

Origin of Product

United States

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